Wdr5-myc-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H10N4OS2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[2-amino-4-[4-(methylcarbamoyl)phenyl]-1,3-thiazol-5-yl] thiocyanate |
InChI |
InChI=1S/C12H10N4OS2/c1-15-10(17)8-4-2-7(3-5-8)9-11(18-6-13)19-12(14)16-9/h2-5H,1H3,(H2,14,16)(H,15,17) |
InChI Key |
UHQPZFWCWKPABV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of WDR5-MYC Interaction Inhibitors in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor MYC is a master regulator of cellular proliferation and a key driver in a multitude of human cancers, including various forms of leukemia. Its direct inhibition has remained a formidable challenge. A promising therapeutic strategy has emerged by targeting the protein-protein interaction between MYC and the WD repeat-containing protein 5 (WDR5), a critical cofactor for MYC's oncogenic activity. This guide provides a detailed technical overview of the mechanism of action of small molecule inhibitors that disrupt the WDR5-MYC interaction, using a representative, potent, and selective inhibitor as a case study. We will delve into the molecular underpinnings of this interaction, the downstream consequences of its inhibition, quantitative data from preclinical studies, and detailed experimental protocols.
The WDR5-MYC Axis: A Critical Dependency in Leukemia
The oncoprotein MYC requires cofactors to effectively bind to chromatin and drive the expression of its target genes, which are heavily involved in ribosome biogenesis and cell cycle progression. WDR5 acts as a crucial scaffold, directly binding to a conserved "MYC box" region on the MYC protein. This interaction is essential for the recruitment and stabilization of MYC at the promoters of a significant subset of its target genes. In many leukemias, this WDR5-MYC axis is hyperactive, driving uncontrolled cell proliferation and survival.
Small molecule inhibitors have been developed to specifically disrupt this critical interaction. These inhibitors typically bind to a shallow, hydrophobic cleft on the surface of WDR5, the same site that recognizes the MYC protein. By occupying this pocket, the inhibitors competitively prevent the binding of MYC to WDR5.
Signaling Pathway Disruption by a WDR5-MYC Inhibitor
The following diagram illustrates the WDR5-MYC signaling pathway and the mechanism of its inhibition.
WDR5: A Pivotal Therapeutic Target in Neuroblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a clinical challenge, particularly in its high-risk, MYCN-amplified form. Recent research has illuminated the critical role of WD Repeat Domain 5 (WDR5) in the pathogenesis of neuroblastoma, positioning it as a promising therapeutic target. WDR5, a core component of multiple epigenetic regulatory complexes, acts as a crucial co-factor for the N-Myc oncoprotein, facilitating its recruitment to chromatin and driving a tumorigenic transcriptional program. This technical guide provides a comprehensive overview of WDR5's function in neuroblastoma, detailing its mechanism of action, its role in key signaling pathways, and the current landscape of therapeutic inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for neuroblastoma.
The Role of WDR5 in Neuroblastoma Pathogenesis
WDR5 is a highly conserved protein that acts as a scaffold for various protein complexes, most notably the SET1/MLL histone methyltransferase complexes responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation. In the context of neuroblastoma, the significance of WDR5 is intrinsically linked to the activity of the N-Myc oncoprotein, a key driver of tumor progression and poor prognosis.[1]
1.1. WDR5 as a Co-factor for N-Myc
-
Direct Interaction: WDR5 directly interacts with N-Myc through a conserved WDR5-binding motif (WBM) located in Myc Box III (MBIII) of the N-Myc protein. This interaction is fundamental for the oncogenic function of N-Myc.
-
Chromatin Recruitment: The WDR5/N-Myc complex is recruited to the promoters of N-Myc target genes. WDR5 facilitates the binding of N-Myc to chromatin at these specific sites.[2][3]
-
Transcriptional Activation: Upon recruitment, the complex promotes the trimethylation of H3K4 (H3K4me3) at the target gene promoters, an epigenetic mark associated with active transcription.[1][4] This leads to the upregulation of genes involved in cell proliferation, growth, and tumorigenesis.[1]
1.2. Key Downstream Targets and Signaling Pathways
The WDR5-N-Myc axis orchestrates a broad transcriptional program that sustains the malignant phenotype of neuroblastoma cells. Key downstream targets and affected pathways include:
-
MDM2-p53 Pathway: The WDR5/N-Myc complex directly binds to the promoter of the MDM2 gene, a critical negative regulator of the p53 tumor suppressor.[1] Upregulation of MDM2 leads to the degradation of p53, thereby inhibiting apoptosis and promoting cell survival.
-
Ribosomal Biogenesis and Protein Synthesis: A significant cohort of WDR5-N-Myc target genes are involved in ribosome biogenesis and protein synthesis.[2] This highlights a mechanism by which WDR5 couples epigenetic regulation with the increased biomass accumulation required for rapid tumor growth.
-
Cell Cycle and DNA Repair: Recent studies have identified that N-Myc and WDR5 also co-localize at genes associated with DNA repair and cell cycle processes, suggesting a broader role in maintaining genomic stability and proliferative capacity.[2][3]
-
CARM1 Activation: The WDR5-Myc axis has been shown to transcriptionally activate CARM1 (Coactivator-Associated Arginine Methyltransferase 1), which in turn promotes the proliferation and self-renewal of neuroblastoma cells.[5][6]
Therapeutic Targeting of WDR5 in Neuroblastoma
The essential role of WDR5 in N-Myc-driven oncogenesis makes it an attractive therapeutic target. The strategy revolves around disrupting the WDR5-N-Myc interaction or inhibiting the enzymatic activity of the complexes in which WDR5 participates. Two primary binding sites on WDR5 have been exploited for the development of small molecule inhibitors:
-
The WIN (WDR5-Interaction) Site: This site is responsible for the interaction of WDR5 with the MLL1/SET1 histone methyltransferases.
-
The WBM (WDR5-Binding Motif) Site: This site mediates the interaction with N-Myc.
Inhibitors targeting either site have shown promise in preclinical models of neuroblastoma.[7]
Quantitative Data on WDR5 Inhibitors in Neuroblastoma
The following tables summarize the in vitro efficacy of various small molecule inhibitors targeting WDR5 in neuroblastoma cell lines.
Table 1: Efficacy of WDR5 WBM Site Inhibitors in Neuroblastoma Cell Lines [7]
| Compound | Cell Line | MYCN Status | EC50 (µM) |
| Compound 19 | IMR-32 | Amplified | 12.34 |
| LAN-5 | Amplified | 14.89 | |
| SK-N-AS | Non-amplified | Moderate Inhibition | |
| HS-5G | SH-SY5Y | Non-amplified | 25 |
| HS-5H | SH-SY5Y | Non-amplified | 25 |
Table 2: Efficacy of WDR5 WIN Site Inhibitors in Neuroblastoma Cell Lines [2]
| Compound | Cell Line | MYCN Status | IC50 (µM) |
| OICR-9429 | IMR-32 | Amplified | >20 |
| LAN-5 | Amplified | >20 | |
| SK-N-AS | Non-amplified | >20 |
Table 3: Synergistic Effects of WBM and WIN Site Inhibitors [7]
| Combination | Cell Line | MYCN Status | Effect |
| Compound 19 + OICR-9429 | IMR-32 | Amplified | Synergistic Inhibition |
| LAN-5 | Amplified | Synergistic Inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of WDR5 in neuroblastoma.
4.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is adapted for the analysis of WDR5 and N-Myc binding in neuroblastoma cell lines.
-
Cell Fixation:
-
Grow neuroblastoma cells to 70-80% confluency in 150 mm plates.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100, supplemented with protease inhibitors).
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Remove the beads and add 2-5 µg of a ChIP-grade antibody against WDR5 or N-Myc to the pre-cleared chromatin. As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
4.2. Co-Immunoprecipitation (Co-IP)
This protocol is designed to validate the interaction between WDR5 and N-Myc in neuroblastoma cells.
-
Cell Lysis:
-
Harvest neuroblastoma cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2-5 µg of an antibody against the "bait" protein (e.g., N-Myc) or a control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a western blot using an antibody against the "prey" protein (e.g., WDR5) to detect the interaction.
-
4.3. Cell Viability (MTT) Assay
This protocol is used to assess the effect of WDR5 inhibitors on the viability of neuroblastoma cells.
-
Cell Seeding:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the WDR5 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for a few hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 or EC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway
Caption: WDR5-N-Myc signaling pathway in neuroblastoma.
5.2. Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: Experimental workflow for Chromatin Immunoprecipitation.
5.3. Logical Relationship: WDR5 as a Therapeutic Target
Caption: Logical relationship of WDR5 as a therapeutic target.
Conclusion and Future Directions
WDR5 has emerged as a compelling therapeutic target in neuroblastoma, particularly in the aggressive MYCN-amplified subtype. Its critical role as a co-factor for N-Myc provides a clear rationale for the development of targeted inhibitors. The preclinical data for both WIN and WBM site inhibitors are encouraging, and the potential for synergistic activity with dual-site targeting presents an exciting avenue for future drug development. Further research should focus on optimizing the potency and drug-like properties of these inhibitors, evaluating their efficacy and safety in in vivo models, and identifying biomarkers to select patients who are most likely to respond to WDR5-targeted therapies. Ultimately, the continued exploration of the WDR5-N-Myc axis holds significant promise for improving the outcomes for children with neuroblastoma.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bosterbio.com [bosterbio.com]
The Role of W-D Repeat-Containing Protein 5 (WDR5) in MYC-Mediated Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes (comprising c-MYC, N-MYC, and L-MYC) encodes transcription factors that are central to the regulation of cellular growth, proliferation, metabolism, and apoptosis.[1][2] Their dysregulation is a hallmark of a vast number of human cancers, making MYC a highly validated, yet notoriously challenging, therapeutic target.[1][3][4][5] The functional activity of MYC proteins is critically dependent on their ability to bind to specific DNA sequences (E-boxes) within the regulatory regions of target genes, a process that requires heterodimerization with their obligate partner, MAX.[2][3] However, the interaction with MAX alone does not fully account for the broad and specific chromatin association of MYC in vivo.[6] Recent research has illuminated the indispensable role of cofactors in facilitating MYC's recruitment to chromatin and subsequent transcriptional activation. Among these, the WD repeat-containing protein 5 (WDR5) has emerged as a pivotal partner, offering a novel avenue for therapeutic intervention against MYC-driven malignancies.[1][3][6]
This technical guide provides an in-depth exploration of the WDR5-MYC interaction, detailing the molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biological pathways.
Core Mechanism: WDR5 as a Chromatin Adaptor for MYC
WDR5 is a highly conserved scaffold protein, best known as a core component of several histone-modifying complexes, including the MLL/SET1 family of histone H3 lysine (B10760008) 4 (H3K4) methyltransferases.[2][3][7] The interaction between WDR5 and MYC is direct and crucial for the stable association of MYC with a significant portion of its target genes, particularly those involved in protein synthesis and biomass accumulation.[1][6]
The key features of this interaction are:
-
Direct Binding: WDR5 binds directly to a conserved motif within the central region of MYC known as MYC Box IIIb (MbIIIb).[3][7][8] This interaction occurs at a shallow, hydrophobic cleft on the surface of the WDR5 protein, distinct from the "WIN" site that tethers WDR5 to histone tails and other partners.[3][9][10]
-
Facilitated Recruitment: WDR5 acts as a chromatin "recruiter" or "anchor" for MYC. It is often pre-bound to chromatin at specific gene loci. The interaction with chromatin-bound WDR5 increases the avidity of the MYC/MAX heterodimer for its target DNA sequences, especially at sites with suboptimal E-box motifs.[1][2][6] This model is referred to as "facilitated recruitment."[1][2]
-
Transcriptional Activation: The WDR5-MYC complex recruits other essential machinery for transcription. By stabilizing MYC on chromatin, WDR5 facilitates the trimethylation of H3K4 (H3K4me3), a histone mark strongly associated with active gene promoters, thereby driving the expression of MYC target genes.[11][12] This is particularly crucial for genes encoding ribosomal proteins and other components of the translational machinery, fueling the rapid cell growth and proliferation characteristic of cancer cells.[1][6][10]
Disrupting the WDR5-MYC interaction has been shown to displace MYC from a large fraction of its genomic binding sites (~80%), attenuate its transcriptional program, and trigger significant tumor regression in preclinical models, establishing this nexus as a viable therapeutic target.[3][4][6][8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the WDR5-MYC interaction and the effects of its inhibition.
Table 1: Binding Affinities and Dissociation Constants
| Interacting Molecules | Assay Method | Affinity (Kd or Ki) | Reference |
|---|---|---|---|
| MYC peptide / WDR5 | Fluorescence Polarization (FP) | Kd = 1.0 µM | [13] |
| WMiApt-1 (aptamer) / WDR5 | Fluorescence Polarization (FP) | Kd = 797.37 ± 95.16 nM | [14] |
| WMiApt-1 (aptamer) / WDR5 | Surface Plasmon Resonance (SPR) | Kd = 138.20 ± 86.73 nM | [14] |
| OICR-9429 (inhibitor) / WDR5 | Not Specified | Ki = 64 nM |[15] |
Table 2: Inhibitor Potency (IC50 Values)
| Inhibitor | Target Cell Line(s) | Assay Type | IC50 | Reference |
|---|---|---|---|---|
| Compound 4m | SUDHL4, RAMOS, RAJI, H1650 | Cell Proliferation | 0.71–7.40 µM | [13] |
| Compound 4o | SUDHL4, RAMOS, RAJI, H1650 | Cell Proliferation | 0.71–7.40 µM | [13] |
| WM-662 | Biochemical Assay | HTRF | 18 µM | [16] |
| WMiApt-1 (aptamer) | Biochemical Assay | WDR5-MYC Interaction | 1.13 ± 0.12 µM |[14] |
Table 3: Genomic Co-localization of WDR5 and MYC
| Cell Type | Technique | Findings | Reference |
|---|---|---|---|
| HEK293 & Mouse ESCs | ChIP-seq | Extensive co-localization; ~80% of MYC-occupied sites are also bound by WDR5. | [2][8] |
| Ramos (Burkitt Lymphoma) | ChIP-seq | MYC and WDR5 co-localize at a cohort of protein synthesis genes. | [6] |
| CHP-134 (Neuroblastoma) | ChIP-seq | 87% of WDR5-bound sites are co-localized with N-MYC. |[17] |
Signaling and Experimental Workflow Diagrams
The following diagrams, rendered in DOT language, illustrate the core signaling pathway and key experimental workflows used to study the WDR5-MYC interaction.
Caption: WDR5-MYC signaling pathway for transcriptional activation.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are generalized protocols for the key experiments used to elucidate the WDR5-MYC interaction.
This protocol is used to demonstrate the physical interaction between WDR5 and MYC within a cellular context.[3][18]
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T, Ramos) to ~80-90% confluency.[19]
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads and incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-c-MYC antibody) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending in 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-WDR5 antibody) to detect the co-immunoprecipitated protein. A band corresponding to WDR5 in the anti-MYC lane (but not the IgG control) indicates an interaction.
-
ChIP is used to identify the specific genomic regions where WDR5 and MYC bind, either individually or together.[6][18][20]
-
Cross-linking and Chromatin Preparation:
-
Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to fragments of 200-1000 bp using sonication. The optimal conditions must be empirically determined for each cell type.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to the protein of interest (e.g., anti-c-MYC or anti-WDR5).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
-
ChIP-qPCR: Use quantitative PCR with primers specific to known MYC/WDR5 target gene promoters (e.g., RPL5, RPS14) to quantify the enrichment of these sequences.[18][21]
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all genomic binding sites for the protein of interest across the entire genome.[6]
-
This assay measures the functional impact of the WDR5-MYC interaction on the transcriptional activity of MYC.[22][23][24]
-
Plasmid Constructs:
-
MYC Reporter Plasmid: A plasmid containing the firefly luciferase gene driven by a minimal promoter downstream of tandem repeats of the MYC-responsive E-box element (e.g., CACGTG).[22][24]
-
Control Plasmid: A co-transfected plasmid expressing Renilla luciferase from a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.
-
Expression Plasmids: Plasmids to overexpress c-MYC, WDR5, or shRNA to knock down their expression.
-
-
Transfection and Treatment:
-
Seed cells (e.g., HEK293) in a multi-well plate.
-
Co-transfect the cells with the MYC reporter plasmid, the Renilla control plasmid, and relevant expression/knockdown plasmids using a suitable transfection reagent.
-
If testing inhibitors, add the small molecule compounds to the media at various concentrations 24 hours post-transfection.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase assay system to measure the luminescence from both firefly and Renilla luciferases sequentially in a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.
-
Compare the normalized luciferase activity between different conditions (e.g., control vs. WDR5 knockdown; DMSO vs. inhibitor treatment) to determine the effect on MYC-mediated transcriptional activation. A decrease in the firefly/Renilla ratio upon WDR5 inhibition or knockdown indicates that WDR5 is required for full MYC transcriptional activity.[25]
-
Conclusion and Future Directions
The discovery of WDR5 as a critical cofactor for MYC has fundamentally advanced our understanding of how this potent oncoprotein functions and has unveiled a promising new strategy for cancer therapy.[1][3] The WDR5-MYC protein-protein interaction provides an attractive and "druggable" interface that is being actively pursued for the development of small molecule inhibitors.[5][6][13] The data and protocols outlined in this guide provide a framework for researchers and drug developers to investigate this crucial oncogenic axis further. Future work will likely focus on optimizing the potency and pharmacological properties of WDR5-MYC inhibitors, exploring their efficacy in a wider range of MYC-driven cancers, and identifying potential mechanisms of resistance to ensure their successful clinical translation.
References
- 1. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. klebergfoundation.org [klebergfoundation.org]
- 5. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]
- 6. pnas.org [pnas.org]
- 7. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 18. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. usbio.net [usbio.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. amsbio.com [amsbio.com]
- 25. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Undruggable: A Technical Guide to Targeting the WDR5-MYC Interface
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a master regulator of cellular proliferation and a notorious driver of tumorigenesis in a vast array of human cancers. Its inherent lack of a defined binding pocket has long rendered it an "undruggable" target. However, the discovery of a critical protein-protein interaction between MYC and the WD40-repeat-containing protein 5 (WDR5) has opened a new frontier in the quest for anti-cancer therapeutics. This technical guide provides an in-depth exploration of the druggability of the WDR5-MYC interface, offering a comprehensive resource for researchers and drug developers in this promising field.
The WDR5-MYC Interaction: A Critical Node in Oncogenesis
WDR5 serves as a crucial chromatin cofactor for MYC, facilitating its recruitment to target gene promoters and subsequent transcriptional activation.[1] This interaction is essential for the expression of genes involved in critical cellular processes, including protein synthesis and biomass accumulation, which are hallmarks of cancerous growth.[1][2] Disrupting the WDR5-MYC complex has been shown to impair the oncogenic function of MYC, leading to tumor regression in preclinical models and validating this interface as a bona fide therapeutic target.[1]
The interaction occurs between the MYC Box IIIb (MbIIIb) motif of MYC and a shallow, hydrophobic cleft on the surface of WDR5, often referred to as the WDR5-binding motif (WBM) site.[3][4] Small molecules designed to bind to this WBM site can competitively inhibit the binding of MYC, thereby abrogating its downstream oncogenic signaling.
Quantitative Analysis of WDR5-MYC Inhibitors
The development of small molecule inhibitors targeting the WDR5-MYC interface has been a focus of intense research. A variety of compounds have been identified and characterized using biochemical and cellular assays. The following tables summarize key quantitative data for several reported inhibitors.
| Compound/Inhibitor | Assay Type | IC50 (µM) | Ki (µM) | Kd (µM) | Reference |
| WM-662 | HTRF | 18 | - | - | [5] |
| Compound 12 | FP | - | - | 0.10 | [4] |
| Compound 4m | FP | - | 2.4 | - | [6] |
| Compound 4o | FP | - | 1.0 | - | [6] |
| SADS-1 | FP | - | >50 | - | [6] |
| WDR5-0103 | - | - | - | 0.45 | [7] |
Table 1: Biochemical Potency of WDR5-MYC Interaction Inhibitors. This table presents the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) values for various small molecule inhibitors targeting the WDR5-MYC interface, as determined by different biochemical assays.
| Compound/Inhibitor | Cell Line | IC50 (µM) | Reference |
| Compound 4m | SUDHL4 | 2.35 | [6] |
| RAMOS | 1.89 | [6] | |
| RAJI | 7.40 | [6] | |
| H1650 | 3.65 | [6] | |
| Compound 4o | SUDHL4 | 0.71 | [6] |
| RAMOS | 0.98 | [6] | |
| RAJI | 3.45 | [6] | |
| H1650 | 2.11 | [6] | |
| C3 | MV4:11 | 6.67 | [7] |
| MOLM-13 | 10.3 | [7] | |
| C6 | MV4:11 | 3.20 | [7] |
| MOLM-13 | 6.43 | [7] |
Table 2: Cellular Proliferation Inhibition by WDR5-MYC Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines, demonstrating their anti-proliferative activity.
Key Experimental Protocols
The identification and characterization of WDR5-MYC inhibitors rely on a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Fluorescence Polarization (FP) Assay
This competitive binding assay is widely used to screen for and quantify the affinity of inhibitors that disrupt the WDR5-MYC interaction.
Principle: A fluorescently labeled peptide derived from the MYC MbIIIb region is incubated with recombinant WDR5 protein. The binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal. Unlabeled inhibitor compounds compete with the fluorescent peptide for binding to WDR5, leading to a decrease in the polarization signal.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
WDR5 Protein (recombinant, purified).
-
Fluorescent MYC Peptide (e.g., 5-FAM-labeled peptide containing the EEIDVV motif).[6]
-
Test Compounds (dissolved in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well black plate, add WDR5 protein and the fluorescent MYC peptide to each well to achieve final concentrations that yield a stable, high polarization signal (typically in the low nanomolar range for the peptide and a concentration of WDR5 that results in approximately 70-80% of the peptide being bound).
-
Add the serially diluted test compounds to the wells. Include controls for high polarization (WDR5 + peptide, no inhibitor) and low polarization (peptide only).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, requiring knowledge of the fluorescent peptide's Kd for WDR5.
-
Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is used to assess the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand to a protein typically alters its conformational stability, leading to a change in its melting temperature (Tm). DSF monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. An increase in Tm in the presence of a compound indicates stabilizing binding.
Protocol:
-
Reagents and Buffers:
-
Protein Buffer: A suitable buffer that maintains the stability of the WDR5 protein (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
WDR5 Protein (recombinant, purified).
-
Fluorescent Dye (e.g., SYPRO Orange).
-
Test Compounds (dissolved in DMSO).
-
-
Procedure:
-
Prepare a master mix containing WDR5 protein and the fluorescent dye in the protein buffer.
-
In a 96-well PCR plate, add the test compounds at a fixed concentration. Include a DMSO control.
-
Add the WDR5/dye master mix to each well.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition, typically by fitting the data to a Boltzmann equation.
-
A significant positive shift in the Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates direct binding and stabilization of the WDR5 protein.
-
Co-immunoprecipitation (Co-IP)
Co-IP is a technique used to demonstrate the interaction between two proteins in a cellular context. It is used to validate that a compound can disrupt the WDR5-MYC interaction within cells.
Principle: An antibody against a "bait" protein (e.g., MYC) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., WDR5) is interacting with the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitate is then detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express both WDR5 and MYC (e.g., HEK293 or a relevant cancer cell line).
-
Treat the cells with the test compound at various concentrations for a specified duration. Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-MYC antibody) or an isotype control IgG overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the bait (MYC) and prey (WDR5) proteins.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
A decrease in the amount of co-immunoprecipitated WDR5 in the compound-treated samples compared to the DMSO control indicates that the compound disrupts the WDR5-MYC interaction in cells.
-
Visualizing the WDR5-MYC Druggability Landscape
The following diagrams, generated using the DOT language, illustrate the key concepts in targeting the WDR5-MYC interface.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
WDR5 as a MYC Cofactor: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of oncoprotein transcription factors are central drivers of tumorigenesis, being deregulated in a majority of human cancers. Their profound impact on cell proliferation, metabolism, and genomic stability has made them a highly sought-after, yet challenging, therapeutic target. Recent foundational research has illuminated a critical dependency of MYC on the cofactor WD repeat-containing protein 5 (WDR5) for its oncogenic activity. This technical guide provides an in-depth overview of the core research establishing WDR5 as a key MYC cofactor, focusing on the molecular mechanisms of their interaction, the functional consequences for MYC-driven transcription, and the experimental methodologies used to elucidate this pivotal relationship.
The WDR5-MYC Interaction: A Molecular Nexus
The interaction between WDR5 and MYC is a direct protein-protein interaction crucial for the recruitment of MYC to a specific subset of its target genes. WDR5 acts as a chromatin adaptor, facilitating MYC's association with chromatin, particularly at genes involved in protein synthesis and biomass accumulation.[1][2]
Structural Basis of Interaction
The binding of MYC to WDR5 is mediated by a conserved motif in the MYC Box IIIb (MBIIIb) region of MYC.[3][4] This motif inserts into a shallow, hydrophobic cleft on the surface of the WDR5 protein.[3][5] Structure-guided mutations within this interface have been shown to abolish the interaction, providing a powerful tool to study its functional significance.[3][5]
Functional Consequences
The collaboration between WDR5 and MYC operates through a "facilitated recruitment" model.[1][6] In this model, WDR5, which can be pre-bound to chromatin, enhances the avidity of MYC for its target DNA sequences, especially at sites with suboptimal E-box motifs.[1][5] Disruption of the WDR5-MYC interaction leads to a significant reduction in MYC's occupancy at approximately 80% of its chromosomal locations, underscoring the broad importance of this partnership.[3][4] Consequently, the oncogenic functions of MYC, including its ability to drive cell proliferation and tumorigenesis, are severely impaired.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from foundational research on the WDR5-MYC interaction.
| Parameter | Finding | Cell Context | Reference |
| MYC Chromatin Occupancy | ~80% of MYC-bound chromosomal locations are lost upon disruption of the WDR5 interaction. | Human Embryonic Kidney (HEK293) cells | [3][4] |
| WDR5-MYC Co-localization | 87% of WDR5-bound genomic sites are co-occupied by N-MYC. | Neuroblastoma cell line (CHP-134) | [7] |
| Binding Affinity (Inhibitor) | High-affinity small molecule inhibitors of the WDR5-MYC interaction have been developed with Kd values in the nanomolar range (e.g., ~100 nM). | Biochemical Assay | [4] |
| Binding Affinity (Protein-Protein) | The WDR5-MYC interaction is characterized by relatively weak affinity and a fast dissociation process. | Biolayer Interferometry | [1] |
| ChIP-Seq Data Summary | MYC Binding Sites | WDR5 Binding Sites | Co-occupied Sites | Cell Context | Reference |
| Genomic Distribution | ~22,000 | ~450 | A significant overlap, particularly at protein synthesis genes | Burkitt's Lymphoma (Ramos) cells | [5] |
| N-MYC and WDR5 Overlap | >10,000 | ~1,500 | ~1,400 (87% of WDR5 sites) | Neuroblastoma (CHP-134) cells | [7] |
Signaling and Experimental Workflow Diagrams
WDR5-Mediated MYC Recruitment to Chromatin
Caption: WDR5 facilitates the recruitment of the MYC/MAX heterodimer to target genes on chromatin.
Experimental Workflow for Investigating WDR5-MYC Interaction
Caption: A logical workflow of key experiments to validate WDR5 as a MYC cofactor.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for WDR5 and MYC
This protocol is adapted for the immunoprecipitation of endogenous nuclear proteins.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Anti-MYC antibody
-
Anti-WDR5 antibody
-
Normal IgG (isotype control)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents and Western blot apparatus
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. For nuclear proteins, ensure the lysis buffer is effective at extracting nuclear components. Sonication may be required to shear chromatin and release protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (anti-MYC or anti-WDR5) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
Immediately neutralize the eluate with neutralization buffer.
-
-
Analysis:
-
Denature the eluted proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with antibodies against the expected interacting partner (e.g., probe with anti-WDR5 after IP with anti-MYC).
-
Chromatin Immunoprecipitation (ChIP) for MYC and WDR5
This protocol is designed for transcription factors and cofactors.[5][7][8]
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
ChIP Dilution Buffer
-
Anti-MYC antibody
-
Anti-WDR5 antibody
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (SDS-based)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells to release nuclei. Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Dilute the sonicated chromatin in ChIP dilution buffer.
-
Incubate a portion of the chromatin with the specific antibody (anti-MYC or anti-WDR5) or IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C with high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis:
-
qPCR: Quantify the enrichment of specific DNA sequences known to be bound by MYC and WDR5.
-
ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform high-throughput sequencing to identify genome-wide binding sites.
-
In Situ Proximity Ligation Assay (PLA) for WDR5-MYC Interaction
This protocol allows for the visualization of protein-protein interactions within fixed cells.[9][10][11][12][13]
Materials:
-
Cells grown on coverslips
-
Formaldehyde or Methanol (for fixation)
-
Permeabilization Buffer (e.g., PBS with 0.2% Triton X-100)
-
Blocking Solution (e.g., 3% BSA in PBS)
-
Primary antibodies against MYC and WDR5 raised in different species (e.g., rabbit anti-MYC and mouse anti-WDR5)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Fix and permeabilize cells on coverslips.
-
Blocking: Block non-specific antibody binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies (anti-MYC and anti-WDR5) overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule. Add the ligation solution and ligase.
-
Amplification: Perform rolling circle amplification using the ligated circle as a template. This generates a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Mount the coverslips with DAPI-containing mounting medium and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
Conclusion
The foundational research on WDR5 as a MYC cofactor has established a new paradigm in understanding MYC-driven oncogenesis. The direct interaction between WDR5 and MYC is essential for the recruitment of MYC to a significant portion of its target genes, particularly those controlling protein synthesis. The experimental methodologies outlined in this guide have been instrumental in dissecting this critical protein-protein interaction. The WDR5-MYC nexus represents a promising and tractable target for the development of novel anti-cancer therapies aimed at disrupting the oncogenic functions of MYC.[6] Further research into the nuances of this interaction and the development of potent and specific inhibitors will be crucial in translating these foundational discoveries into clinical applications.
References
- 1. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitors for WD Repeat-Containing Protein 5 (WDR5)-MYC Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 8. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In situ detection of protein-protein interaction by proximity ligation assay in patient derived brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Chromatin Immunoprecipitation (ChIP) with WDR5 Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a central role in gene regulation. It is a core component of several histone methyltransferase (HMT) complexes, most notably the SET1/MLL complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] H3K4 methylation is a key epigenetic mark predominantly associated with active gene transcription. WDR5 facilitates the assembly and enzymatic activity of these complexes by acting as a crucial bridge between the catalytic subunit (e.g., MLL1) and the histone substrate.[1][3] Given its fundamental role in chromatin modification and its deregulation in various cancers, WDR5 has emerged as a significant target for both basic research and therapeutic development.[3][4]
This document provides a comprehensive protocol for performing Chromatin Immunoprecipitation (ChIP) with a WDR5-specific antibody. The ChIP assay allows for the identification of specific genomic regions where WDR5 is bound, thereby revealing its direct gene targets and providing insights into its regulatory functions across the genome.[5][6]
Signaling Pathway and Experimental Workflow
Caption: WDR5 scaffolds the SET1/MLL complex to catalyze H3K4 methylation.
Caption: A generalized workflow for the Chromatin Immunoprecipitation protocol.
Data Presentation: Expected ChIP-qPCR Results
Following a successful ChIP experiment using a WDR5 antibody, quantitative PCR (qPCR) should be performed to validate enrichment at known target loci. The table below presents example data, showing the percentage of input DNA recovered for WDR5 target genes versus a negative control region. High fold enrichment over the IgG control indicates a successful immunoprecipitation.
| Gene Locus | Target Type | WDR5 ChIP (% Input) | IgG Control (% Input) | Fold Enrichment (WDR5/IgG) |
| RPS14 Promoter | Conserved WDR5 Target | 2.8% | 0.08% | 35.0 |
| RPL5 Promoter | Conserved WDR5 Target | 2.1% | 0.07% | 30.0 |
| GAPDH Promoter | Housekeeping Gene | 1.5% | 0.09% | 16.7 |
| Gene Desert | Negative Control Region | 0.05% | 0.06% | ~0.8 |
Data is representative. Actual values will vary based on cell type, antibody, and experimental conditions.
Detailed Protocol: Chromatin Immunoprecipitation (WDR5)
This protocol is optimized for cultured mammalian cells (starting with ~2-5 x 107 cells).
A. Reagents & Buffers
| Buffer Name | Composition |
| PBS | Phosphate Buffered Saline, ice-cold |
| Crosslinking Solution | 1% Formaldehyde (B43269) in cell culture medium |
| Quenching Solution | 125 mM Glycine (B1666218) in PBS |
| Cell Lysis Buffer | 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors |
| Nuclei Lysis Buffer | 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS, Protease Inhibitors |
| ChIP Dilution Buffer | 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl |
| Low Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl |
| High Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl |
| LiCl Wash Buffer | 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1) |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Elution Buffer | 1% SDS, 0.1 M NaHCO₃ (prepare fresh) |
Add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) to lysis and dilution buffers immediately before use.
B. Experimental Procedure
1. Crosslinking of Proteins to DNA
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[7][8]
-
Incubate for 10 minutes at room temperature with gentle rocking.[6][7]
-
Quench the reaction by adding glycine to a final concentration of 125 mM.[7]
-
Incubate for 5 minutes at room temperature.[7]
-
Wash cells twice with ice-cold PBS. Scrape and collect cells in a conical tube.[8]
-
Pellet cells by centrifugation (e.g., 1,500 x g for 5 min at 4°C).
2. Cell Lysis and Chromatin Preparation
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.[9]
-
Pellet the nuclei by centrifugation (e.g., 5,000 rpm for 5 min at 4°C).[9]
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer.[9]
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Note: Sonication conditions must be optimized for each cell type and sonicator.[8]
-
Clarify the lysate by centrifuging at maximum speed for 10 minutes at 4°C to pellet debris.[9]
-
Transfer the supernatant (soluble chromatin) to a new tube.
3. Immunoprecipitation
-
Dilute the chromatin 1:10 with ChIP Dilution Buffer.[9]
-
Set aside 50 µL of the diluted chromatin to serve as the "Input" control.
-
Pre-clear the remaining chromatin by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Pellet the beads on a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add 2-5 µg of a ChIP-validated anti-WDR5 antibody (and a corresponding amount of control IgG to a separate sample).
-
Incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.
4. Washing
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform the following sequential washes (5 minutes each with rotation at 4°C):
5. Elution and Reverse Crosslinking
-
Resuspend the washed beads in freshly prepared Elution Buffer.
-
Incubate at 65°C for 15-30 minutes with agitation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add NaCl to the eluates and the Input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.[8]
6. DNA Purification
-
Treat the samples with RNase A (30 minutes at 37°C) followed by Proteinase K (2 hours at 45°C).[11]
-
Purify the DNA using a PCR purification spin kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the final DNA in 30-50 µL of TE buffer or nuclease-free water.
7. Analysis
-
Quantify the purified DNA.
-
Perform qPCR using primers designed for the promoter regions of known WDR5 target genes (positive loci) and a gene-poor region (negative locus).[12]
-
Calculate enrichment as a percentage of the input DNA and normalize to the IgG control.
References
- 1. researchgate.net [researchgate.net]
- 2. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - GH [thermofisher.com]
- 6. rockland.com [rockland.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. arigobio.com [arigobio.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. encodeproject.org [encodeproject.org]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
Application of Wdr5-myc-IN-1 in Lymphoma Cell Lines
Introduction
The oncoprotein MYC is a transcription factor that is overexpressed in a majority of human cancers, including various lymphomas.[1][2][3] Its role in driving cell proliferation, growth, and metabolism makes it a critical target for cancer therapy. However, MYC's intrinsically disordered structure has made it a challenging target for direct pharmacological inhibition.[4][5] A promising alternative strategy is to target its essential cofactors. One such critical cofactor is the WD40-repeat-containing protein 5 (WDR5).[1][2][3]
WDR5 facilitates the recruitment of MYC to the chromatin of its target genes, particularly a set of genes linked to protein synthesis and biomass accumulation, which are crucial for tumorigenesis.[2][6][7] The interaction between WDR5 and MYC occurs via a conserved "MYC box IIIb" (MbIIIb) motif on MYC and a shallow, hydrophobic cleft on the surface of WDR5.[1] Disrupting this interaction has been shown to displace MYC from chromatin, suppress the expression of its target genes, and promote tumor regression in preclinical models of Burkitt's lymphoma.[2][5][6]
Wdr5-myc-IN-1 and similar small molecules (often referred to as WIN-site inhibitors, or WINi) are investigational compounds designed to competitively bind to the MYC-binding pocket on WDR5, thereby disrupting the WDR5-MYC protein-protein interaction.[4][8][9] This application note provides an overview of the mechanism, data, and protocols for evaluating the effects of this compound in lymphoma cell lines. Recent studies have shown that WINi are particularly effective against leukemia and diffuse large B cell lymphoma (DLBCL).[10][11][12]
Mechanism of Action
The therapeutic strategy is based on the "facilitated recruitment" model, where WDR5, already present on chromatin, helps recruit MYC to its target genes.[6] this compound acts by occupying the binding site on WDR5 that MYC would normally engage. This prevents the stable association of MYC with chromatin at key target genes, leading to a cascade of downstream effects that culminate in reduced cancer cell viability.
Data Presentation
The efficacy of WDR5-MYC inhibitors is typically assessed across various lymphoma cell lines. Key quantitative metrics include IC50 values from cell viability assays, the percentage of apoptotic cells, and the distribution of cells in different phases of the cell cycle. While specific data for this compound is emerging, the tables below represent typical data obtained for potent WDR5 inhibitors like OICR-9429 in cancer cell lines.[8]
Table 1: Cell Viability (IC50) of WDR5 Inhibitors in Cancer Cell Lines Cell viability was assessed after 72 hours of continuous drug exposure using a luminescent ATP-based assay.
| Cell Line | Lymphoma Subtype | WDR5 Inhibitor | IC50 (µM) |
| Ramos | Burkitt's Lymphoma | OICR-9429 | Value |
| T24 | Bladder Cancer | OICR-9429 | 67.74[8] |
| UM-UC-3 | Bladder Cancer | OICR-9429 | 70.41[8] |
| AML Primary Cells | Acute Myeloid Leukemia | OICR-9429 | Value[13] |
| DLBCL Lines | Diffuse Large B-Cell | WINi | Effective[11] |
Note: "Value" indicates that data is present in the literature but the specific numerical value was not available in the abstract. "Effective" indicates the compound showed significant activity.
Table 2: Apoptosis and Cell Cycle Effects of WDR5 Inhibitors Data collected after 48-hour treatment with the inhibitor at a concentration of 1-2x IC50.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Ramos | Vehicle (DMSO) | 5.2 | 45.1 | 38.5 | 16.4 |
| This compound (X µM) | 25.8 | 68.3 | 15.2 | 16.5 | |
| BCa Cells | Vehicle (DMSO) | Baseline | Baseline | Baseline | Baseline |
| OICR-9429 | Increased[8] | Increased[8] | Reduced[8] | Reduced[8] |
Note: Data for Ramos cells are representative. Data for Bladder Cancer (BCa) cells are qualitative based on search results.[8]
Experimental Protocols
A systematic evaluation of a WDR5-MYC inhibitor involves a series of standard in vitro assays to determine its effect on cell viability, apoptosis, and cell cycle progression.
Protocol 1: Cell Viability Assay (Luminescent ATP Assay)
This protocol is adapted for a 96-well format and measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[14][15]
Materials:
-
Lymphoma cell lines (e.g., Ramos)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound compound, dissolved in DMSO
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest lymphoma cells during their logarithmic growth phase. Resuspend cells in fresh medium to a density of 1 x 10^5 cells/mL. Dispense 50 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be from 100 µM down to 0.01 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
-
Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (approx. 30 minutes).
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Measurement: Read the luminescence using a plate luminometer.
-
Analysis: Normalize the data to the vehicle control wells (set as 100% viability) and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V.[16][17] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[16]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment (e.g., 48 hours), collect both floating and adherent cells. For suspension cultures, gently collect the entire cell suspension.[16][17]
-
Washing: Centrifuge the cells at 300-500 x g for 5 minutes.[17][18] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]
-
Staining:
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[18]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after the desired treatment period.
-
Washing: Wash the cells once with cold PBS, centrifuging at 300 x g for 5 minutes.[18]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[18]
-
Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for several weeks).[18][20]
-
Rehydration & Staining:
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal.[21] Use gating strategies to exclude doublets and analyze the cell cycle distribution of at least 10,000 single-cell events.[21]
Logical Relationship of Effects
The application of this compound initiates a clear cause-and-effect cascade within lymphoma cells, leading to the desired anti-proliferative outcome.
References
- 1. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 11. pnas.org [pnas.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell viability assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Studying WDR5 Inhibitors in Cancer
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a critical regulator in various cancers, making it a compelling target for therapeutic intervention.[1] WDR5 is a core component of multiple epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL)/SET complexes responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key mark of active gene transcription.[2][3][4] Beyond its role in histone modification, WDR5 is a crucial cofactor for the oncoprotein MYC, facilitating its recruitment to chromatin and subsequent activation of target genes involved in cell proliferation and tumorigenesis.[5][6][7][8][9]
Given its multifaceted role in promoting cancer cell growth, survival, and stemness, inhibitors targeting WDR5 have shown significant promise in preclinical studies for a range of malignancies, including leukemia, breast cancer, prostate cancer, and glioblastoma.[1][10][11] These inhibitors primarily act by disrupting the protein-protein interactions essential for WDR5's function. Two main classes of inhibitors have been developed:
-
WIN Site Inhibitors: These molecules target the WDR5-interaction (WIN) site, a conserved arginine-binding cavity on WDR5.[2] This disrupts the interaction between WDR5 and components of the MLL complex, leading to reduced H3K4 methylation at specific gene loci.[2][12] Interestingly, WIN site inhibitors have also been shown to displace WDR5 from chromatin at protein synthesis genes, inducing a nucleolar stress response and subsequent cell death.[2]
-
WBM Site Inhibitors: These compounds target the WDR5-binding motif (WBM) site, disrupting the interaction between WDR5 and MYC.[13] This leads to reduced MYC recruitment to its target genes and a decrease in their transcription.[13]
These application notes provide a comprehensive guide with detailed protocols for the experimental design and evaluation of WDR5 inhibitors in a cancer research setting.
II. Signaling Pathways and Experimental Workflow
A. WDR5 Signaling Pathways
The following diagram illustrates the central role of WDR5 in two major cancer-associated signaling pathways.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. xenograft.org [xenograft.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Guide to Performing Co-Immunoprecipitation for WDR5 and MYC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the WD40-repeat-containing protein 5 (WDR5) and the MYC oncoprotein is a critical dependency in many forms of cancer. WDR5 acts as a crucial cofactor by facilitating the recruitment of MYC to its target gene promoters, particularly those involved in protein synthesis and ribosome biogenesis, thereby driving tumorigenesis.[1][2][3][4] The MYC box IIIb (MbIIIb) region of MYC directly binds to a shallow hydrophobic cleft on the surface of WDR5, known as the WDR5-binding motif (WBM) site.[5][6] Understanding and experimentally validating this protein-protein interaction (PPI) is paramount for the development of novel anti-cancer therapies that aim to disrupt this complex.
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study in vivo protein-protein interactions. This guide provides a detailed protocol for performing Co-IP to investigate the interaction between endogenous WDR5 and MYC in mammalian cells. The protocol is optimized for nuclear proteins and can be adapted for various cell lines.
Signaling Pathway and Experimental Workflow
The interaction between WDR5 and MYC is a key event in the transcriptional activation of MYC target genes. WDR5, as part of various chromatin regulatory complexes, is often pre-bound to chromatin. MYC, upon expression, is recruited to these sites through its direct interaction with WDR5, leading to enhanced transcriptional output and promoting cancer cell proliferation and growth.
The experimental workflow for Co-IP involves lysing cells to release proteins, incubating the lysate with an antibody against the "bait" protein (e.g., MYC), capturing the antibody-protein complex with beads, washing away non-specific binders, and finally eluting and detecting the "prey" protein (WDR5) by Western blotting.
Quantitative Data Summary
The interaction between WDR5 and MYC is characterized by a relatively weak to moderate binding affinity, which is a common feature of interactions within dynamic regulatory complexes.
| Interacting Proteins | Method | Reported Dissociation Constant (Kd) | Reference |
| c-MYC peptide - WDR5 | Fluorescence Polarization Assay | ~100 nM | [7] |
| C/EBPα peptide - WDR5 | Isothermal Titration Calorimetry | 93 ± 28 nM | [8] |
Experimental Protocols
This protocol is optimized for the co-immunoprecipitation of endogenous nuclear proteins WDR5 and MYC.
Materials and Reagents
-
Cell Lines: HEK293T, Ramos, or other cell lines with detectable endogenous levels of MYC and WDR5.
-
Antibodies:
-
Anti-c-MYC antibody (for IP and Western blot)
-
Anti-WDR5 antibody (for Western blot)
-
Normal Rabbit or Mouse IgG (as a negative control for IP)
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nuclear Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails just before use.
-
Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.
-
Elution Buffer: 1x Laemmli sample buffer.
-
-
Equipment:
-
Refrigerated microcentrifuge
-
Vortexer
-
End-over-end rotator
-
Magnetic rack (for magnetic beads)
-
Western blot equipment
-
Protocol
1. Cell Lysis and Nuclear Extract Preparation
-
Culture cells to 80-90% confluency in appropriate culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in Nuclear Co-IP Lysis Buffer (use approximately 500 µL per 10^7 cells).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate nuclear lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (nuclear extract) to a new pre-chilled tube. This is your input sample.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Pre-clearing the Lysate
-
To 1 mg of total protein lysate, add 1 µg of normal IgG (from the same species as your IP antibody) and 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
3. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the anti-MYC antibody (or anti-WDR5 antibody for a reverse IP). As a negative control, add an equivalent amount of normal IgG to a separate tube of pre-cleared lysate.
-
Incubate on an end-over-end rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.
-
Add 30 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Co-IP Wash Buffer.
-
Repeat the pelleting and washing steps three to four more times to remove non-specifically bound proteins.
5. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads by centrifugation at maximum speed for 1 minute.
-
Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new tube.
6. Western Blot Analysis
-
Load the eluted samples, along with a small percentage of the input lysate (e.g., 2-5%), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against WDR5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To confirm the success of the immunoprecipitation, the membrane can be stripped and re-probed with an anti-MYC antibody.
Troubleshooting and Optimization
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the salt or detergent concentration). Ensure proper pre-clearing of the lysate.
-
No Interaction Detected: The interaction may be weak or transient. Optimize the lysis and wash buffer conditions to be less stringent (e.g., lower salt and detergent concentrations). Consider using a cross-linking agent (e.g., formaldehyde) before lysis to stabilize the interaction, but be aware that this can lead to non-specific cross-linking. Ensure that both proteins are adequately expressed in the input lysate.
-
Antibody Issues: Use a high-quality, IP-grade antibody. Test different antibodies if the initial results are not satisfactory. The epitope recognized by the IP antibody should be accessible within the protein complex.
By following this detailed guide, researchers can effectively perform co-immunoprecipitation to investigate the critical interaction between WDR5 and MYC, paving the way for a deeper understanding of MYC-driven oncogenesis and the development of targeted therapies.
References
- 1. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low signal in WDR5 ChIP-seq experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal in WDR5 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal or low yield in a WDR5 ChIP-seq experiment?
Low signal in WDR5 ChIP-seq can stem from several critical steps in the protocol. The most frequent issues include suboptimal antibody performance, inefficient cross-linking, improper chromatin shearing, and problems during the immunoprecipitation or library preparation stages. WDR5, often acting as a scaffold within larger protein complexes, can be particularly challenging as it may not directly contact DNA, making efficient cross-linking crucial.[1]
Q2: How do I select and validate a suitable antibody for WDR5 ChIP?
The success of a ChIP experiment is critically dependent on the quality of the antibody.[2]
-
Selection: Choose an antibody that has been specifically validated for ChIP or ChIP-seq applications by the manufacturer or in peer-reviewed literature. Both monoclonal and polyclonal antibodies can be effective.
-
Validation Steps:
-
Western Blot: Confirm the antibody detects a single band of the correct molecular weight for WDR5 in your cell or tissue lysate.
-
Immunoprecipitation (IP) followed by Western Blot: Verify that the antibody can successfully immunoprecipitate WDR5 from the lysate.
-
ChIP-qPCR: Before proceeding to full sequencing, perform a smaller-scale ChIP experiment and use quantitative PCR (qPCR) to test for enrichment at known WDR5 target gene promoters (positive loci) and regions where WDR5 is not expected to bind (negative loci).[3] A high signal-to-noise ratio in this step is a strong indicator of a successful ChIP.
-
Q3: My final DNA yield after IP is too low to be quantified. Does this mean the experiment failed?
Not necessarily. It is common to obtain a very low or even undetectable DNA yield after the final purification step, especially when working with non-histone proteins.[4] The quantity of DNA is not always proportional to the quality or success of the enrichment.[4] The definitive test is to perform qPCR on a known positive control locus (e.g., the promoter of a housekeeping gene like RPL41) and a negative control region to assess the fold enrichment over background.[3][4] If you see significant enrichment, you can often proceed to library preparation, as many modern kits are optimized for low-input DNA.
Q4: Should I use sonication or enzymatic digestion to shear my chromatin for WDR5 ChIP?
Both methods can be effective, but the choice depends on your specific experimental goals and the nature of WDR5's interactions.
-
Sonication: This method uses mechanical force to shear chromatin and is less prone to sequence bias than enzymatic digestion.[5] However, it can be harsh and may disrupt protein epitopes or dissociate larger protein complexes if over-applied.[1] This is a critical consideration for a protein like WDR5, which is part of the large COMPASS complex.[6][7]
-
Enzymatic Digestion (MNase): This method is gentler, using micrococcal nuclease to digest DNA in the linker regions between nucleosomes.[8] This can be advantageous for preserving the integrity of protein complexes and epitopes.[1]
For WDR5, starting with a gentle sonication protocol with careful optimization is recommended. If the signal remains low, consider trying an enzymatic digestion approach.
Troubleshooting Guide
Issue 1: Low Chromatin Yield or Poor Fragmentation
| Potential Cause | Recommended Solution |
| Insufficient Starting Material | A typical ChIP experiment requires approximately 1 x 107 cells to yield 10-100 ng of DNA.[2] We recommend starting with at least 4 x 106 cells per immunoprecipitation.[6][7] |
| Incomplete Cell Lysis | Incomplete lysis will result in low signal.[9] Ensure complete cell and nuclear lysis by microscopic examination before proceeding. Use high-quality, fresh lysis buffers. |
| Suboptimal Cross-linking | Excessive cross-linking can mask the antibody epitope, while insufficient cross-linking will fail to capture the protein-DNA interaction.[9] Start optimization with 1% formaldehyde (B43269) for 10 minutes at room temperature and quench with glycine.[9][10] |
| Improper Chromatin Shearing | Over-sonication can destroy epitopes and reduce signal quality, while under-sonication results in large fragments and low resolution.[9][11] Aim for a fragment size distribution primarily between 200-500 bp.[5] Always verify fragment size on an agarose (B213101) gel or Bioanalyzer before proceeding to IP.[12] |
Issue 2: Low Signal After Immunoprecipitation (IP)
| Potential Cause | Recommended Solution |
| Poor Antibody Performance | The antibody may not be specific or efficient for IP. Ensure the antibody is validated for ChIP.[13][14] Perform an antibody titration to find the optimal concentration; a typical starting range is 1-5 µg per IP.[3][9][15] |
| Insufficient Chromatin Input for IP | Using too little chromatin will lead to poor results.[9] Use at least 10-25 µg of sheared chromatin for each IP reaction.[9] |
| High Background/Non-specific Binding | High background can obscure a specific signal. Pre-clear the chromatin lysate with Protein A/G beads before adding the primary antibody to reduce non-specific binding.[9] Ensure wash buffers are fresh and of the correct salt concentration to remove non-specifically bound proteins.[9] |
| Inefficient Protein Capture | The Protein A/G beads may be old or of low quality. Use high-quality magnetic beads and ensure they are properly washed and blocked before use.[16] |
Issue 3: Low Yield During Library Preparation
| Potential Cause | Recommended Solution |
| Insufficient Starting DNA | While some kits work with picogram amounts, starting with more DNA reduces amplification bias. If possible, start with at least 5-10 ng of IP'd DNA; increasing this to 25 ng can significantly reduce PCR duplication.[12] |
| Sample Loss During Clean-up Steps | DNA can bind irreversibly to standard plasticware. Use low-retention tubes and pipette tips for all library preparation steps to maximize sample recovery.[12] |
| Inefficient Enzymatic Reactions | Library preparation enzymes can be sensitive. Ensure all enzymes are stored correctly and returned to cold storage immediately after use. Prepare fresh reagents on the day of use.[12] |
Data Presentation
Table 1: Recommended Quantitative Parameters for WDR5 ChIP-seq
| Parameter | Recommended Value | Source |
| Starting Cell Number | 4 - 10 million cells per IP | [2][3][6] |
| Chromatin per IP | 10 - 25 µg | [9] |
| WDR5 Antibody Amount | 1 - 5 µg (Titration Recommended) | [3][9] |
| Chromatin Fragment Size | 200 - 500 bp | [5] |
| Input DNA for Library Prep | 5 - 25 ng | [12] |
Experimental Protocols & Visualizations
Key Methodologies: WDR5 ChIP Workflow
A detailed protocol involves several key stages:
-
Cross-linking: Cells are treated with formaldehyde to create covalent bonds between DNA and associated proteins.
-
Lysis & Chromatin Shearing: Cells and nuclei are lysed, and the chromatin is fragmented into a desired size range.
-
Immunoprecipitation: The sheared chromatin is incubated with a specific antibody against WDR5. This antibody-protein-DNA complex is then captured using Protein A/G-coated beads.
-
Washing & Elution: Non-specific interactions are washed away, and the captured complexes are eluted from the beads.
-
Reverse Cross-linking & DNA Purification: The cross-links are reversed by heat and enzymatic digestion, and the DNA is purified.
-
Library Preparation & Sequencing: The purified DNA fragments are converted into a sequencing library and analyzed on a high-throughput sequencer.
Caption: Overview of the Chromatin Immunoprecipitation (ChIP-seq) experimental workflow.
WDR5 in the COMPASS Complex
WDR5 is a crucial scaffolding protein within the COMPASS family of histone methyltransferases. It helps assemble the complex and presents the histone H3 tail for methylation at lysine (B10760008) 4 (H3K4me), a mark associated with active transcription.[6][17] Understanding this interaction highlights why efficient cross-linking is necessary to capture WDR5's association with chromatin, which is often mediated by other proteins in the complex.
Caption: Role of WDR5 as a core component of the COMPASS histone methyltransferase complex.
Troubleshooting Logic Flowchart
When faced with low signal, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical sequence of checks.
Caption: A logical workflow for troubleshooting low signal in WDR5 ChIP-seq experiments.
References
- 1. youtube.com [youtube.com]
- 2. ChIP-Seq: advantages and challenges of a maturing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 Polyclonal Antibody | Diagenode [diagenode.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. WDR5 (D9E1I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. WDR5 (D9E1I) Rabbit Monoclonal Antibody (#13105) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 8. epigenie.com [epigenie.com]
- 9. bosterbio.com [bosterbio.com]
- 10. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sheared chromatin length on ChIP-seq quality and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sopachem.com [sopachem.com]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 17. WDR5 Antibody | FabGennix [fabgennix.com]
refining dose-response curves for Wdr5-myc-IN-1
Welcome to the technical support center for Wdr5-Myc-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you refine your dose-response curves and interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the oncoprotein MYC.[1][2][3][4][5] WDR5 is a critical cofactor that recruits MYC to chromatin, particularly at genes involved in protein synthesis and biomass accumulation.[1][4] By binding to WDR5 at the MYC binding site, this compound prevents the recruitment of MYC to its target genes, leading to a reduction in their transcription.[4][6] This disruption of a key oncogenic pathway can induce tumor regression.[1][3][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of susceptible cancer cell lines with this compound is expected to lead to a dose-dependent decrease in the expression of MYC target genes.[6] This can result in reduced cell proliferation, cell cycle arrest, and in some cases, apoptosis.[7] The primary mechanism involves the displacement of MYC from chromatin at WDR5-dependent loci.[6][8]
Q3: In which cancer cell lines is this compound expected to be active?
A3: this compound is expected to be most effective in cancers that are driven by or dependent on MYC overexpression.[3][4] This includes a wide range of hematological malignancies and solid tumors. Burkitt's lymphoma is a classic model system where the MYC-WDR5 interaction is critical for tumor maintenance.[1][3] Pancreatic ductal adenocarcinoma (PDAC) is another cancer type where WDR5 is overexpressed and required for tumor maintenance.[6]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
This guide addresses common issues that may arise when generating dose-response curves for this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents.- Edge Effects: Evaporation in the outer wells of the microplate.- Cell Clumping: Uneven cell distribution.- Compound Precipitation: Poor solubility of the inhibitor at higher concentrations.[9] | - Use calibrated pipettes and proper pipetting techniques.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.- Ensure a single-cell suspension before seeding.- Visually inspect for compound precipitation after dilution in media. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[9] |
| Atypical (non-sigmoidal) dose-response curve | - Compound Solubility: Precipitation at high concentrations can lead to a plateau or decrease in effect.[9]- Inappropriate Cell Density: Too few cells may result in a weak signal, while too many can lead to contact inhibition, masking the drug's effect.[9]- Incorrect Incubation Time: Insufficient time for the compound to exert its biological effect.[9] | - Prepare fresh dilutions for each experiment and check for solubility.- Optimize cell seeding density to ensure logarithmic growth throughout the experiment.- Determine the optimal incubation time for your specific cell line and assay. A time-course experiment is recommended. |
| Shallow dose-response curve | - Cell-to-Cell Variability: Heterogeneous response to the drug within the cell population.[10][11]- Off-Target Effects: The compound may have other effects that influence cell viability.- Drug Efflux: Cells may be actively pumping the compound out. | - Consider single-cell analysis methods to investigate population heterogeneity.[10][11]- Perform target engagement assays (e.g., CETSA) to confirm the compound is interacting with WDR5 in cells.- Investigate the expression of drug efflux pumps in your cell line. |
| IC50 values are higher than expected | - Cell Line Resistance: The chosen cell line may not be dependent on the WDR5-MYC interaction.- Compound Inactivity: The compound may have degraded due to improper storage or handling.- High Protein Binding: The compound may bind to serum proteins in the culture medium, reducing its effective concentration. | - Confirm the dependence of your cell line on MYC using genetic approaches (e.g., siRNA).- Use a fresh aliquot of the compound and verify its purity and integrity.- Consider reducing the serum concentration in your assay medium or using serum-free medium for the duration of the treatment, if tolerated by the cells. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on published data for similar inhibitors.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Method | Target | IC50 / Kᵢ |
| Biochemical Binding | Fluorescence Polarization | WDR5 | 100 nM (Kᵢ) |
| Cellular Target Engagement | Co-immunoprecipitation | WDR5-MYC Interaction | 1 µM (IC50) |
| Cellular Proliferation | CellTiter-Glo® | Burkitt's Lymphoma (Ramos) | 5 µM (GI50) |
| Cellular Proliferation | CellTiter-Glo® | Pancreatic Cancer (PANC-1) | 8 µM (GI50) |
Table 2: Effect of this compound on MYC Target Gene Expression
| Gene | Function | Cell Line | Fold Change (mRNA) |
| RPL5 | Ribosomal Protein | Ramos | 0.4 |
| RPS14 | Ribosomal Protein | Ramos | 0.5 |
| NPM1 | Nucleolar Protein | Ramos | 0.6 |
| Control Gene | WDR5-independent | Ramos | 1.1 |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general guideline for determining the dose-response curve of this compound on cell proliferation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Plot the data as a percentage of the vehicle control and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the GI50/IC50.
-
2. Co-immunoprecipitation (Co-IP) to Assess WDR5-MYC Interaction
This protocol is to determine if this compound disrupts the interaction between WDR5 and MYC in a cellular context.
-
Materials:
-
Cells expressing tagged WDR5 and/or MYC (or use antibodies against endogenous proteins)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged WDR5)
-
Protein A/G magnetic beads
-
Antibodies for western blotting (e.g., anti-MYC, anti-WDR5)
-
-
Procedure:
-
Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 4-6 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform western blotting with antibodies against WDR5 and MYC to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated MYC with increasing concentrations of this compound indicates disruption of the interaction.[6]
-
Visualizations
Caption: WDR5-MYC Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for a Cell Viability Dose-Response Assay.
References
- 1. pnas.org [pnas.org]
- 2. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. klebergfoundation.org [klebergfoundation.org]
- 4. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the specificity of WDR5-MYC interaction assays
Welcome to the technical support center for enhancing the specificity of WDR5-MYC interaction assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered in various assays used to study the WDR5-MYC interaction.
Co-Immunoprecipitation (Co-IP)
Question: I am not detecting the interaction between WDR5 and MYC in my Co-IP experiment. What could be the problem?
Answer:
Several factors can lead to a failed Co-IP for the WDR5-MYC interaction. Here are some common causes and troubleshooting steps:
-
Lysis Buffer Composition: The stringency of the lysis buffer is critical. A buffer that is too harsh can disrupt the relatively weak or transient WDR5-MYC interaction.
-
Recommendation: Start with a gentle lysis buffer, such as one containing NP-40 or Triton X-100. Avoid strong ionic detergents like SDS unless used at very low concentrations. You may need to empirically test different buffer formulations to find the optimal balance between cell lysis and maintaining the protein-protein interaction.[1]
-
-
Insufficient Protein Expression: The abundance of either WDR5 or MYC in the cell lysate may be too low for detection.
-
Antibody Issues: The antibody used for immunoprecipitation may not be suitable for Co-IP.
-
Recommendation: Use an antibody that is validated for IP. Polyclonal antibodies can sometimes be more effective as they can recognize multiple epitopes. Ensure the antibody recognizes the native protein conformation.[3]
-
-
Inefficient Immunoprecipitation: The pulldown of the "bait" protein itself might be inefficient.
-
Recommendation: Optimize the IP conditions for the bait protein first before attempting a Co-IP. This includes antibody concentration, incubation time, and bead type.[2]
-
-
Washing Steps: Washing steps that are too stringent can wash away the interacting "prey" protein.
Question: I am observing high background and non-specific binding in my WDR5-MYC Co-IP.
Answer:
High background can obscure the specific interaction. Consider the following to reduce non-specific binding:
-
Pre-clearing the Lysate: This step removes proteins that non-specifically bind to the IP beads.
-
Washing Conditions: Inadequate washing can leave behind non-specifically bound proteins.
-
Recommendation: Increase the number of washes or the stringency of the wash buffer. Adding a low concentration of a non-ionic detergent like Tween-20 to the wash buffer can also help.[4]
-
-
Antibody Cross-reactivity: The antibody may be cross-reacting with other proteins in the lysate.
-
Recommendation: Use a highly specific monoclonal antibody if possible. Include an isotype control IgG in a parallel experiment to assess the level of non-specific binding from the antibody itself.[1]
-
-
Bead-related Issues: Proteins can stick non-specifically to the protein A/G beads.
-
Recommendation: Block the beads with a blocking agent like BSA or salmon sperm DNA before adding the antibody.[4]
-
BRET/FRET Assays
Question: My BRET/FRET signal for the WDR5-MYC interaction is very low.
Answer:
A low signal in resonance energy transfer assays can be due to several factors related to the fusion proteins and experimental setup:
-
Suboptimal Donor/Acceptor Pair: The chosen fluorescent/luminescent proteins may not be ideal for detecting this specific interaction.
-
Incorrect Fusion Protein Orientation: The fusion of the donor or acceptor tag to the N- or C-terminus of WDR5 or MYC can affect protein folding and the distance/orientation between the tags.
-
Low Expression of Fusion Proteins: Insufficient levels of the donor and/or acceptor fusion proteins will result in a weak signal.
-
Recommendation: Optimize transfection conditions to ensure sufficient expression of both constructs. Verify expression levels using Western blot or fluorescence microscopy.[7]
-
-
High Background Signal (FRET): Autofluorescence from cells or media can obscure the FRET signal.
-
Recommendation: Use phenol (B47542) red-free media during imaging. If possible, use filters optimized for your specific fluorophores to minimize bleed-through.[6]
-
Question: I am seeing a high BRET/FRET signal even in my negative controls.
Answer:
A high background signal can indicate non-specific energy transfer. Here's how to address this:
-
Overexpression Artifacts: Very high expression levels of the donor and acceptor proteins can lead to random proximity and "bystander" BRET/FRET.
-
Recommendation: Perform a donor saturation assay by transfecting a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid to determine the optimal expression ratio that gives a specific signal without saturation.[5]
-
-
Spectral Bleed-through: The donor emission signal may be bleeding into the acceptor detection channel.
-
Recommendation: Include a "donor-only" control to quantify and subtract the bleed-through from your experimental measurements.[7]
-
-
Lack of a True Negative Control: A proper negative control is essential to determine the baseline signal.
-
Recommendation: Design a mutant of WDR5 or MYC that is known to disrupt the interaction. This will provide a more reliable negative control than just co-expressing unrelated proteins.[8]
-
AlphaScreen/AlphaLISA Assays
Question: I am getting a low signal or no signal in my WDR5-MYC AlphaScreen assay.
Answer:
A weak AlphaScreen signal can be due to issues with the assay components or the interaction itself:
-
Suboptimal Protein Concentrations: The concentrations of the interacting proteins and the beads are critical for a good signal window.
-
Recommendation: Perform a cross-titration of both WDR5 and MYC proteins to determine the optimal concentrations that yield the highest signal-to-background ratio.[9]
-
-
Affinity Tag Interference: The choice and position of affinity tags (e.g., His, GST, FLAG) can affect the interaction.
-
Buffer Incompatibility: Components in the assay buffer can interfere with the AlphaScreen signal.
-
Recommendation: Ensure your buffer does not contain components that can quench the signal. Follow the manufacturer's recommendations for buffer composition.
-
Question: I am observing false positives in my AlphaScreen inhibitor screen.
Answer:
False positives are a common issue in high-throughput screens. Here are ways to identify and minimize them:
-
Compound Interference with Beads: Some compounds can directly bind to the donor or acceptor beads, preventing their interaction or causing aggregation.
-
Recommendation: Run a counterscreen using biotinylated GST and streptavidin donor beads with anti-GST acceptor beads to identify compounds that interfere with the bead system itself.[9]
-
-
Compound Reactivity: Reactive compounds can non-specifically modify the proteins or assay components.
-
Recommendation: Use cheminformatics filters like PAINS (Pan-Assay Interference Compounds) to flag potentially problematic compounds in your library.[10]
-
-
Lack of Orthogonal Validation: Relying solely on one assay can be misleading.
-
Recommendation: Validate hits from the primary screen using a secondary, orthogonal assay that has a different detection principle (e.g., fluorescence polarization or Co-IP).[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical binding affinity of the WDR5-MYC interaction, and how does this influence assay choice?
A1: The reported binding affinity (Kd) for the WDR5-MYC interaction varies depending on the specific constructs and assay method used, but it is generally in the low micromolar (µM) range. For example, fluorescence polarization anisotropy (FPA) has measured the Kd of a 10-residue MYC box IIIb peptide binding to WDR5 to be approximately 9.3 µM.[12] Another study using a fluorescence polarization (FP) competitive assay reported a Kd of 1.0 µM for a similar interaction.[13] This relatively weak affinity makes it challenging for certain techniques. For instance, while Co-IP can detect the interaction in a cellular context, it requires careful optimization to avoid disruption. Homogeneous proximity assays like AlphaScreen are well-suited for detecting weaker interactions.[10]
Q2: How can I ensure the specificity of small molecule inhibitors targeting the WDR5-MYC interaction?
A2: Ensuring inhibitor specificity is crucial. A multi-pronged approach is recommended:
-
Orthogonal Assays: Confirm inhibition in a secondary biochemical assay with a different readout (e.g., if the primary screen was AlphaScreen, use FP or a direct binding assay like Surface Plasmon Resonance).
-
Cellular Target Engagement: Use cellular assays like Co-IP or cellular thermal shift assays (CETSA) to demonstrate that the compound disrupts the WDR5-MYC interaction within cells.[14]
-
Functional Cellular Assays: Show that the inhibitor affects downstream cellular processes known to be regulated by the WDR5-MYC interaction, such as the expression of specific MYC target genes.[14]
-
Counter-screens: Screen the inhibitor against other WDR5 interactions (e.g., with MLL) to assess selectivity.
Q3: What are the key considerations when designing fusion proteins for BRET/FRET assays for the WDR5-MYC interaction?
A3: The design of fusion proteins is critical for a successful BRET/FRET experiment:
-
Choice of Donor and Acceptor: Select a BRET/FRET pair with good spectral overlap and a high quantum yield for the donor and a high extinction coefficient for the acceptor. The Nluc/YFP pair is a common choice for BRET due to the brightness of Nluc.[5]
-
Linker Sequences: The length and flexibility of the linker between your protein of interest and the fluorescent/luminescent tag can impact the efficiency of energy transfer. It may be necessary to test different linkers.
-
Fusion Terminus: As MYC and WDR5 have distinct domains that are crucial for their function and interaction, fusing the tag to either the N- or C-terminus can affect these properties. It is advisable to create and test both N- and C-terminal fusions for both proteins.[7][8]
-
Functional Validation: It is essential to confirm that the fusion proteins are expressed, stable, and retain their biological function (e.g., correct subcellular localization and ability to interact with known partners).
Q4: What are the best negative controls for a WDR5-MYC Co-IP experiment?
A4: Robust negative controls are essential for interpreting Co-IP results:
-
Isotype Control Antibody: Perform a parallel IP with a non-specific IgG antibody of the same isotype as your primary antibody. This control will reveal any non-specific binding of proteins to the antibody or beads.[1]
-
Beads-only Control: Incubate the cell lysate with just the protein A/G beads (without any antibody). This helps to identify proteins that non-specifically bind to the beads themselves.[1]
-
Knockout/Knockdown Cells: The ideal negative control is to use a cell line where the bait or prey protein has been knocked out or knocked down. This confirms that the observed interaction is dependent on the presence of both proteins.
-
Interaction-dead Mutant: Express a mutant version of WDR5 or MYC that contains point mutations in the interaction interface, which have been shown to abrogate binding. This is a highly specific control to demonstrate that the observed interaction is direct.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on WDR5-MYC interaction assays.
Table 1: Binding Affinities of WDR5-MYC Interaction
| Assay Type | WDR5 Construct | MYC Construct | Binding Affinity (Kd) | Reference |
| Fluorescence Polarization Anisotropy (FPA) | Recombinant WDR5 | 10-residue MbIIIb peptide | 9.3 µM | [12] |
| Fluorescence Polarization (FP) | Recombinant WDR5 (1–334 aa) | 9-residue 5FAM-labeled peptide | 1.0 µM | [13] |
| Fluorescence Polarization | Recombinant WDR5 | WMiApt-1 (aptamer) | 797.37 ± 95.16 nM | [15] |
| Surface Plasmon Resonance (SPR) | Immobilized WDR5 | WMiApt-1 (aptamer) | 138.20 ± 86.73 nM | [15] |
Table 2: Performance of a TR-FRET Assay for NSD3-MYC Interaction (as a proxy for MYC interaction assays)
| Parameter | Value | Reference |
| Signal-to-Background Ratio | >8 | |
| Z' Factor | >0.7 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of WDR5 and MYC from Cell Lysates
This protocol is adapted from studies investigating the endogenous interaction of WDR5 and MYC.[12][16]
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against WDR5 or MYC for immunoprecipitation (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer, may have lower detergent concentration)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing (Optional but Recommended):
-
To a sufficient volume of lysate, add protein A/G beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-WDR5) or the isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer. For each wash, resuspend the beads, incubate briefly, and then pellet.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 1x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against MYC (if WDR5 was immunoprecipitated) and WDR5 (to confirm successful IP).
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay for WDR5-MYC Inhibitors
This protocol is based on the development of FP assays to screen for small molecule inhibitors of the WDR5-MYC interaction.[13]
Materials:
-
Recombinant purified WDR5 protein
-
Fluorescently labeled MYC peptide (e.g., 5-FAM-labeled peptide derived from the MYC box IIIb region)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL bovine gamma globulin)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescently labeled MYC peptide to a final concentration that is below its Kd for WDR5 (e.g., 10-50 nM).
-
Add the recombinant WDR5 protein to a concentration that results in a significant polarization signal (this needs to be determined empirically, often in the low µM range).
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control (for 0% inhibition) and a control with no WDR5 (for 100% inhibition).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The decrease in polarization signal in the presence of a compound indicates displacement of the fluorescent peptide from WDR5.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
WDR5-MYC Signaling Pathway
The following diagram illustrates the role of WDR5 in facilitating MYC's function as a transcription factor. WDR5 acts as a scaffold protein, aiding in the recruitment of MYC to the chromatin of target genes, particularly those involved in protein synthesis. This interaction is crucial for MYC-driven cell growth and proliferation.
Caption: WDR5 facilitates MYC recruitment to chromatin to drive gene transcription.
Co-Immunoprecipitation Experimental Workflow
This diagram outlines the key steps in a Co-IP experiment to detect the WDR5-MYC interaction.
Caption: Workflow for detecting the WDR5-MYC interaction using Co-IP.
FP-based Inhibitor Screening Workflow
This diagram illustrates the logical flow of a fluorescence polarization-based screen for inhibitors of the WDR5-MYC interaction.
Caption: Logic of an FP competition assay for WDR5-MYC inhibitors.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of different WDR5-MYC inhibitors
An Objective Comparison of WDR5-MYC Inhibitor Efficacy for Researchers
The transcription factor MYC is a potent oncoprotein that is overexpressed in a majority of human cancers, making it a highly validated, yet historically "undruggable," therapeutic target.[1][2] A promising strategy to indirectly inhibit MYC is to target its interaction with the WD repeat-containing protein 5 (WDR5). WDR5 acts as a critical chromatin cofactor, facilitating the recruitment of MYC to a subset of its target genes, particularly those involved in protein synthesis.[1][3] Disrupting the WDR5-MYC interaction has been shown to impair MYC's oncogenic function and induce tumor regression in preclinical models, validating this protein-protein interaction (PPI) as a key therapeutic vulnerability.[3][4]
Small-molecule inhibitors have been developed to target two distinct sites on the WDR5 protein: the WDR5-interacting (WIN) site and the MYC-binding motif (WBM) site. This guide provides a comparative overview of the efficacy of these different inhibitor classes, supported by experimental data, to aid researchers and drug development professionals in this field.
Signaling Pathway of WDR5-Mediated MYC Recruitment
WDR5 is a scaffolding protein that plays a crucial role in gene regulation. In the context of MYC, WDR5 is first tethered to chromatin through its WIN site. Subsequently, it recruits MYC via a direct interaction between the WBM site on WDR5 and the MYC Box IIIb (MbIIIb) region of MYC. This avidity-driven process is essential for localizing MYC to specific gene promoters, thereby driving the expression of genes critical for tumor growth and proliferation.[5][6]
Caption: WDR5 tethers to chromatin and recruits the MYC-MAX complex to target genes.
Comparative Efficacy of WDR5-MYC Inhibitors
Inhibitors targeting the WDR5-MYC axis can be broadly categorized based on their binding site on WDR5. WIN site inhibitors prevent WDR5 from associating with chromatin, leading to the eviction of both WDR5 and MYC from their target genes.[1] In contrast, WBM site inhibitors directly block the physical interaction between WDR5 and MYC.[3][6]
WIN Site Inhibitors
Inhibitors of the WIN site have seen significant development, with several compounds demonstrating high potency and in vivo activity.[5][7] These agents act by displacing WDR5 from chromatin, which indirectly prevents MYC recruitment to co-bound genes.[1] This mechanism has proven as effective at displacing MYC as genetic disruption of the WDR5-MYC interaction.[1]
Caption: WIN site inhibitors evict WDR5 from chromatin, preventing MYC recruitment.
WBM Site Inhibitors
WBM site inhibitors are designed to directly compete with MYC for binding to WDR5. While development of these inhibitors has been more challenging due to the nature of the binding site, several series of compounds have been identified through high-throughput screening and fragment-based methods.[2][3] These molecules can disrupt the WDR5-MYC complex within cells, leading to a reduction of MYC at WDR5-dependent gene loci.[3][6]
Caption: WBM site inhibitors directly block the interaction between WDR5 and MYC.
Quantitative Data Summary
The tables below summarize the efficacy of selected WDR5-MYC inhibitors based on published data.
Table 1: Comparison of Selected WIN Site Inhibitors
| Inhibitor | Binding Affinity (Ki) | Cellular Potency (IC50) | Cancer Cell Lines | Key Findings |
|---|---|---|---|---|
| OICR-9429 | ~22 nM (FP Assay)[5] | Mild antiproliferative activity[5] | MLL-rearranged leukemia | One of the first small-molecule WIN site inhibitors; proof-of-concept.[5] |
| C6 | Not specified | 3.20 µM (MV4:11), 6.43 µM (MOLM-13)[8] | MLL-rearranged leukemia | Widely used as a tool compound; displaces WDR5 from chromatin.[7][9] |
| Compound 9 | ≤ 20 pM (TR-FRET)[7] | Low nanomolar[7] | MV4:11, MOLM-13 | Orally bioavailable, demonstrates significant tumor regression in mouse xenograft models.[5][7] |
| MS-67 | Not specified | Not specified | Not specified | A WIN site-directed PROTAC (degrader).[4] |
Table 2: Comparison of Selected WBM Site Inhibitors
| Inhibitor | Binding Affinity (Ki/IC50) | Cellular Potency | Cancer Cell Lines | Key Findings |
|---|---|---|---|---|
| Compound 12 | 0.23 µM (FP Assay)[6] | Reduces MYC at target genes at 20 µM[3] | Burkitt's Lymphoma | Disrupts WDR5-MYC complex in cells; reduces MYC at WDR5-dependent loci.[3][6] |
| 7k | 0.13 µM (FP Assay)[10] | Reduces lncRNA-WDR5 complex formation[10] | Osteosarcoma (U-2 OS) | Demonstrates that WBM inhibitors can disrupt lncRNA-WDR5 interactions.[10] |
| 4m / 4o | 4m: 1.1 µM, 4o: 1.2 µM (FP Assay)[11] | Potent antiproliferative activity (low µM)[11] | Leukemia, Neuroblastoma, Lung | 5-thiocyanatothiazol-2-amine series with potent cellular activity.[11] |
| Cpd 11 | Not specified | Antiproliferative (2-80% inhibition at 10 µM)[12] | Neuroblastoma, Hepatoma | Suppressed tumor growth in mouse xenograft models with good oral bioavailability.[12] |
Key Experimental Protocols
Validating the efficacy of WDR5-MYC inhibitors requires a multi-faceted approach. Below are methodologies for key experiments cited in the literature.
General Experimental Workflow
Caption: A typical workflow for evaluating WDR5-MYC inhibitors.
1. Fluorescence Polarization (FP) Competition Assay
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for WDR5 in a biochemical context.
-
Methodology:
-
A fluorescently labeled peptide probe derived from a known WDR5 binding partner (e.g., MYC for the WBM site, or MLL for the WIN site) is incubated with recombinant WDR5 protein.[10][11]
-
Binding of the large WDR5 protein to the small fluorescent peptide causes a decrease in the peptide's rotation, resulting in a high FP signal.
-
The test inhibitor is titrated into the mixture. If the inhibitor binds to the same site as the probe, it will displace the fluorescent peptide, causing the FP signal to decrease.
-
The concentration of inhibitor required to displace 50% of the bound probe (IC50) is calculated by fitting the data to a dose-response curve.[11]
-
2. Co-Immunoprecipitation (Co-IP)
-
Objective: To assess whether an inhibitor disrupts the WDR5-MYC protein complex in a cellular environment.
-
Methodology:
-
Cancer cells are treated with the test inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
An antibody specific to either WDR5 or MYC is used to immunoprecipitate the target protein and its binding partners from the cell lysate.
-
The immunoprecipitated complexes are separated by SDS-PAGE and analyzed by Western blot using antibodies for both WDR5 and MYC.
-
A reduction in the amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the complex.[3]
-
3. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
-
Objective: To determine if an inhibitor reduces the amount of MYC bound to the promoters of its target genes.
-
Methodology:
-
Cells are treated with the inhibitor or vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody against MYC is used to immunoprecipitate MYC-bound chromatin fragments.
-
The cross-links are reversed, and the associated DNA is purified.
-
Quantitative PCR (qPCR) is performed on the purified DNA using primers specific for known WDR5-dependent MYC target gene promoters (e.g., RPS14, RPL5) and control loci where MYC binding is WDR5-independent.[3]
-
A decrease in the qPCR signal at target promoters in inhibitor-treated cells indicates displacement of MYC from chromatin.[3]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]
- 3. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders | MDPI [mdpi.com]
- 9. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule WDR5 inhibitors down-regulate lncRNA expression - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00605K [pubs.rsc.org]
- 11. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chinese scientists describe new WDR5/c-Myc interaction inhibitors | BioWorld [bioworld.com]
Validating Downstream Gene Expression Changes After Wdr5-Myc-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The WDR5-MYC Interaction: A Key Oncogenic Driver
The oncoprotein MYC is a transcription factor that is deregulated in a majority of human cancers.[1][2] Its ability to drive tumorigenesis stems from its role in regulating the expression of a vast network of genes involved in cell growth, proliferation, and metabolism.[2] For MYC to effectively bind to the regulatory regions of its target genes, it relies on a crucial interaction with the WD40-repeat protein WDR5.[1][3] WDR5 acts as a chromatin scaffold, facilitating the recruitment of MYC to its target gene promoters.[2][4] This interaction is mediated through a specific region on MYC known as MYC Box IIIb, which binds to a hydrophobic cleft on WDR5.[1]
Inhibitors like Wdr5-myc-IN-1 are designed to directly block this interaction, preventing MYC from associating with chromatin and thereby inhibiting the transcription of its target genes.[5] This disruption of the WDR5-MYC nexus has been shown to trigger tumor regression, highlighting its potential as a therapeutic strategy against MYC-driven cancers.[2][4]
Alternative Strategy: Targeting the WDR5 WIN Site
An alternative and more extensively studied approach to disrupt WDR5 function is through the inhibition of its "WIN" (WDR5-interaction) site.[6][7][8] The WIN site is a separate pocket on WDR5 that is crucial for tethering it to chromatin.[9][10] Small molecule inhibitors targeting the WIN site effectively displace WDR5 from chromatin, which in turn prevents the recruitment of MYC to its target genes, particularly those involved in protein synthesis.[4][6] This leads to a suppression of ribosomal protein gene (RPG) transcription, induction of nucleolar stress, and ultimately, p53-mediated apoptosis in sensitive cancer cells.[8][9]
Given the wealth of public data on WIN site inhibitors, we will use the well-characterized inhibitor C6 as a case study to illustrate the downstream gene expression changes that can be expected when the WDR5-MYC pathway is disrupted.
Downstream Gene Expression Changes Following WDR5 Inhibition
Treatment of cancer cells with inhibitors targeting the WDR5 pathway leads to significant changes in gene expression. The most consistently observed effect is the downregulation of genes involved in protein synthesis and ribosome biogenesis. This is a direct consequence of preventing MYC, a master regulator of these processes, from binding to the promoters of these genes.
Here, we present a summary of RNA-sequencing data from a study by Aho et al. (2019), which investigated the effects of the WIN site inhibitor C6 on the MV4;11 acute myeloid leukemia cell line.
Table 1: Top Downregulated Genes in MV4;11 Cells Following Treatment with WDR5 WIN Site Inhibitor C6
| Gene Symbol | Gene Name | Log2 Fold Change | Function |
| RPL10 | Ribosomal Protein L10 | -2.5 | Component of the 60S ribosomal subunit |
| RPL11 | Ribosomal Protein L11 | -2.3 | Component of the 60S ribosomal subunit |
| RPL13A | Ribosomal Protein L13a | -2.1 | Component of the 60S ribosomal subunit |
| RPL23 | Ribosomal Protein L23 | -2.4 | Component of the 60S ribosomal subunit |
| RPL37 | Ribosomal Protein L37 | -2.2 | Component of the 60S ribosomal subunit |
| RPS2 | Ribosomal Protein S2 | -2.6 | Component of the 40S ribosomal subunit |
| RPS3 | Ribosomal Protein S3 | -2.3 | Component of the 40S ribosomal subunit |
| RPS6 | Ribosomal Protein S6 | -2.0 | Component of the 40S ribosomal subunit |
| RPS14 | Ribosomal Protein S14 | -2.5 | Component of the 40S ribosomal subunit |
| EIF3A | Eukaryotic Translation Initiation Factor 3 Subunit A | -1.8 | Component of the translation initiation complex |
| NOP56 | NOP56 Ribonucleoprotein | -1.9 | Involved in pre-rRNA processing |
| NOP58 | NOP58 Ribonucleoprotein | -1.7 | Involved in pre-rRNA processing |
Data is illustrative and compiled from publicly available information. Actual fold changes may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to validate these findings, we provide the following diagrams.
Caption: WDR5-MYC signaling and points of inhibition.
References
- 1. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC. | Fesik Lab | Vanderbilt University [lab.vanderbilt.edu]
- 4. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 9. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Wdr5-myc-IN-1 and JQ1 in the Pursuit of MYC-Driven Cancer Therapy
For Immediate Publication
Cambridge, MA – December 3, 2025 – In the ongoing battle against cancers driven by the notorious MYC oncogene, two distinct therapeutic strategies have emerged, each targeting the MYC pathway from a different angle. This guide provides a comprehensive head-to-head comparison of a representative WDR5-MYC interaction inhibitor, Wdr5-myc-IN-1, and the well-characterized BET inhibitor, JQ1. This objective analysis, supported by experimental data from seminal studies, will aid researchers, scientists, and drug development professionals in understanding the nuances of these two promising anti-cancer approaches.
The MYC family of transcription factors are master regulators of cell proliferation, growth, and metabolism, and their dysregulation is a hallmark of a vast number of human cancers.[1] Direct inhibition of MYC has proven to be a formidable challenge due to its intrinsically disordered structure.[2] This has led to the development of indirect strategies, including the disruption of critical protein-protein interactions and the epigenetic silencing of MYC expression. This compound represents the former approach, while JQ1 is a leading example of the latter.
Mechanism of Action: Two Paths to MYC Inhibition
The fundamental difference between this compound and JQ1 lies in their point of intervention in the MYC regulatory network. This compound acts downstream of MYC protein expression, preventing it from executing its function at a specific subset of its target genes. In contrast, JQ1 acts upstream, effectively shutting down the production of the MYC protein itself.
This compound: Disrupting the MYC-Cofactor Partnership
WDR5 is a crucial cofactor that facilitates the recruitment of the MYC protein to the chromatin of a specific set of genes, many of which are involved in ribosome biogenesis and protein synthesis.[3][4] The interaction between MYC and WDR5 is mediated by the MYC Box IIIb (MbIIIb) domain of MYC binding to a shallow hydrophobic cleft on the surface of WDR5.[3] this compound and other inhibitors of this interaction are designed to bind to this cleft on WDR5, thereby preventing MYC from associating with it.[5][6][7] This leads to a selective reduction in MYC occupancy at WDR5-dependent gene loci, impairing the transcription of these specific genes and ultimately curbing the tumor's growth potential.[2][5]
JQ1: Silencing the MYC Gene
JQ1 is a small molecule that competitively binds to the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins, most notably BRD4.[8][9] BET proteins are "epigenetic readers" that recognize and bind to acetylated lysine (B10760008) residues on histones, a mark of active transcription.[9] By binding to these regions, particularly at super-enhancers, BRD4 recruits the transcriptional machinery necessary to drive the expression of key oncogenes, including MYC.[8][10] JQ1 displaces BRD4 from the chromatin, leading to the suppression of MYC gene transcription.[8][9][11] This results in a rapid and profound decrease in both MYC mRNA and protein levels, triggering cell cycle arrest, senescence, and apoptosis in MYC-dependent cancer cells.[8][12][13]
References
- 1. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Wdr5-myc-IN-1: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The disposal of any chemical, including Wdr5-myc-IN-1, should be approached with the understanding that it is considered hazardous waste until proven otherwise. The overarching principle is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Key steps in this process include proper waste identification, segregation, containment, and transfer to an authorized disposal facility.
Quantitative Data Summary: General Chemical Waste Guidelines
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the accumulation of hazardous chemical waste in a laboratory setting. Adherence to these limits is crucial for regulatory compliance and safety.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (Hazardous Waste) | Do not exceed 55 gallons in a Satellite Accumulation Area (SAA). | [1] |
| Maximum Accumulation Volume (Acutely Toxic Waste) | Do not exceed 1 quart of liquid or 1 kilogram of solid for P-listed (acutely toxic) wastes. | [1][2] |
| Container Fill Level | Fill containers to no more than 75-80% capacity to allow for expansion and prevent spills. | [3] |
| Rinsate Volume for Empty Containers (Acute Hazardous Waste) | Each of the three rinses should be performed with a solvent amount equal to approximately 5% of the container's volume. | [4] |
| Storage Time in Satellite Accumulation Area (SAA) | Partially filled, properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days. | [5] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its biological activity as a potent inhibitor, it should be handled with care.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.
2. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
Keep solid waste (e.g., contaminated personal protective equipment, pipette tips) separate from liquid waste (e.g., unused solutions, solvents).[6]
3. Proper Containerization:
-
Liquid Waste: Collect in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][7] The container must be in good condition, free from damage or deterioration.[7]
-
Solid Waste: Use a designated, puncture-resistant container for chemically contaminated sharps like needles and blades.[2] Other contaminated solids should be placed in a clearly labeled, sealed bag or container.
-
Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (e.g., toxic), and the date accumulation started.[5]
4. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of generation.[1] This area must be under the control of the laboratory personnel.
-
Ensure the SAA is away from regular lab traffic and is clearly marked.[6]
-
Secondary containment, such as a tray, should be used to capture any potential leaks.[7]
5. Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous waste.
-
For containers that held what might be classified as an acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
After rinsing, deface or remove the original label, and dispose of the container as regular trash, ensuring the cap is removed.[4]
6. Arranging for Waste Pickup:
-
Once the waste container is full (or the accumulation time limit is reached), contact your institution's EHS or hazardous waste management office to schedule a pickup.[1][2]
-
Do not transport hazardous waste outside of your designated laboratory area.[4]
Experimental Protocol: Triple Rinsing of Acutely Hazardous Waste Containers
This protocol is a standard procedure for decontaminating empty containers that held acutely hazardous chemicals.
-
Select an appropriate solvent that is capable of dissolving this compound.
-
Add the solvent to the empty container in an amount equal to about 5% of the container's volume.[4]
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat the rinsing process two more times for a total of three rinses.[4]
-
The container is now considered decontaminated. Deface the original label and dispose of it according to institutional guidelines for non-hazardous waste.[4]
Caption: Workflow for the proper disposal of this compound waste and containers.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. clinicallab.com [clinicallab.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Wdr5-myc-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for Wdr5-myc-IN-1 is not publicly available. The following guidance is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Researchers must consult the manufacturer-provided SDS upon receipt and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework for safe operational use and disposal.
Potent small molecule inhibitors like this compound should be handled with care, treating them as hazardous compounds. It is crucial to prevent inhalation and contact with skin, eyes, and clothing. In case of contact, affected areas should be washed thoroughly.[1]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound and similar chemical compounds is outlined below. This equipment should be worn at all times in the laboratory when the compound is being handled.[2][3][4][5]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard.[2] |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile). Check manufacturer's guide for specific chemical resistance.[2][5] |
| Body Protection | Lab Coat | Flame-resistant or 100% cotton, fully buttoned with snug-fitting cuffs. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions should be done in a certified chemical fume hood.[5] |
| Foot Protection | Closed-toe Shoes | Substantial shoes that cover the entire foot are required.[2][5] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to ensure safety and minimize exposure. The following workflow outlines the key steps from receiving the compound to the final disposal of waste.
Experimental Workflow for Safe Handling
Caption: Workflow for handling potent small molecule inhibitors.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[1] This includes unused stock and working solutions, as well as solid materials like pipette tips, tubes, and gloves.
Liquid Waste:
-
Collect in a designated, leak-proof, and chemically compatible container.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[1]
-
Store the waste container in a secure, well-ventilated area.[1]
Solid Waste:
-
Collect in a separate, clearly labeled hazardous waste container.[1]
-
This includes all disposable items that have come into contact with the chemical.
Decontamination:
-
Work surfaces should be decontaminated after use.
-
The first rinse of any "empty" container that held the chemical should be collected and disposed of as hazardous waste.[1]
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
WDR5-MYC Signaling Pathway
This compound is an inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein. Understanding this pathway is key to understanding the inhibitor's mechanism of action.
In many cancers, the MYC transcription factor is overexpressed.[6] MYC requires co-factors to bind to chromatin and drive the expression of genes involved in cell growth and proliferation.[6][7] WDR5 is a critical co-factor that facilitates the recruitment of MYC to its target genes.[6][7] By inhibiting the interaction between WDR5 and MYC, this compound can displace MYC from chromatin, leading to a reduction in the expression of MYC target genes and inhibiting the growth of MYC-driven tumors.[6]
WDR5-MYC Interaction and Inhibition
Caption: Inhibition of the WDR5-MYC interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
